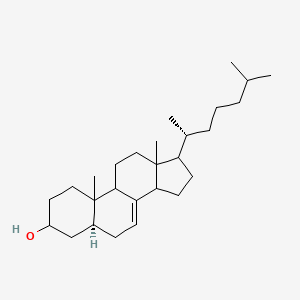

3beta-Hydroxy-5alpha,7-cholestene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-alpha-Cholest-7-en-3-beta-ol: Lathosterol , is a sterol intermediate in the biosynthesis of cholesterol. It is a naturally occurring compound found in various organisms, including humans. This compound plays a crucial role in the cholesterol biosynthesis pathway, serving as a marker for cholesterol synthesis rates in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-alpha-Cholest-7-en-3-beta-ol typically involves the reduction of cholesterol derivatives. One common method is the reduction of 7-dehydrocholesterol using sodium borohydride in the presence of a suitable solvent like ethanol .

Industrial Production Methods: Industrial production of 5-alpha-Cholest-7-en-3-beta-ol often involves the extraction and purification from natural sources, such as animal tissues. The compound can be isolated through a series of chromatographic techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Análisis De Reacciones Químicas

Types of Reactions: 5-alpha-Cholest-7-en-3-beta-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 7-ketocholesterol.

Reduction: It can be reduced to form cholestanol.

Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents like tosyl chloride (TsCl) and trifluoromethanesulfonic anhydride (Tf2O) are used for substitution reactions.

Major Products:

Oxidation: 7-ketocholesterol

Reduction: Cholestanol

Substitution: Various substituted sterols depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemistry: 5-alpha-Cholest-7-en-3-beta-ol is used as a substrate in enzymatic assays to measure plasma cholesterol levels. It serves as a standard in lipid analysis using techniques like HPLC .

Biology: In biological research, this compound is used to study the cholesterol biosynthesis pathway. It helps in understanding the regulation of cholesterol synthesis and its impact on cellular functions .

Medicine: 5-alpha-Cholest-7-en-3-beta-ol is used as a biomarker for cholesterol synthesis rates in clinical studies. It is also studied for its potential role in treating disorders related to cholesterol metabolism, such as cerebrotendinous xanthomatosis .

Industry: In the industrial sector, this compound is used in the production of cholesterol and other sterols. It is also used as a feed additive to study its effects on the life-history traits of aquatic organisms .

Mecanismo De Acción

5-alpha-Cholest-7-en-3-beta-ol exerts its effects by acting as an intermediate in the cholesterol biosynthesis pathway. It is carried in the serum by lipoproteins and indicates the rate of cholesterol synthesis. The compound is not affected by dietary cholesterol intake, making it a reliable marker for endogenous cholesterol production .

Molecular Targets and Pathways:

Cholesterol Biosynthesis Pathway: The compound is involved in the conversion of lanosterol to cholesterol through a series of enzymatic reactions.

Lipoproteins: It is transported in the serum by lipoproteins, which play a crucial role in cholesterol metabolism.

Comparación Con Compuestos Similares

7-Dehydrocholesterol: A precursor in the cholesterol biosynthesis pathway.

Cholestanol: A reduced form of cholesterol.

7-Ketocholesterol: An oxidized form of cholesterol.

Uniqueness: 5-alpha-Cholest-7-en-3-beta-ol is unique due to its role as an intermediate in the cholesterol biosynthesis pathway. Unlike other sterols, it serves as a reliable marker for cholesterol synthesis rates and is not influenced by dietary cholesterol intake .

Propiedades

Fórmula molecular |

C27H46O |

|---|---|

Peso molecular |

386.7 g/mol |

Nombre IUPAC |

(5S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21?,23?,24?,25?,26?,27?/m1/s1 |

Clave InChI |

IZVFFXVYBHFIHY-IRRCOBOTSA-N |

SMILES isomérico |

C[C@H](CCCC(C)C)C1CCC2C1(CCC3C2=CC[C@@H]4C3(CCC(C4)O)C)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11993479.png)

![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(3-methylphenyl)methylidene]aniline](/img/structure/B11993490.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate](/img/structure/B11993498.png)

![8-(3,4,5-trimethoxyphenyl)-2,5,12,14-tetraoxatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one](/img/structure/B11993503.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11993509.png)

![2-(Naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11993523.png)

![9-Bromo-2-(4-methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993527.png)

![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993534.png)